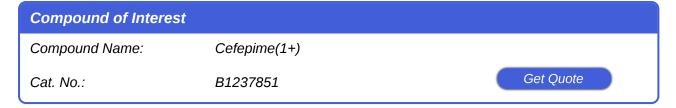




# Determining Cefepime MIC by Broth Microdilution: An Application Note and Protocol

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] The determination of the Minimum Inhibitory Concentration (MIC) of Cefepime is a critical component of antimicrobial susceptibility testing (AST). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1] This application note provides a detailed protocol for determining the MIC of Cefepime using the broth microdilution method, a standardized technique widely used in clinical diagnostics, antimicrobial surveillance, and drug development. The protocol is harmonized with standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2]

## **Principle of the Method**

The broth microdilution method involves exposing a standardized bacterial suspension to a series of twofold dilutions of an antimicrobial agent in a liquid growth medium within a microtiter plate.[2][3] Following incubation under specific conditions, the lowest concentration of the agent that completely inhibits visible bacterial growth (turbidity) is determined to be the MIC.[2][3][4]

### **Materials and Reagents**

· Cefepime analytical standard powder



- Cation-Adjusted Mueller-Hinton Broth (CAMHB)[2][5][6]
- Sterile 96-well microtiter plates[2][4]
- Sterile saline (0.85%) or deionized water[2]
- 0.5 McFarland turbidity standard[2][4]
- Quality control (QC) bacterial strains (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)[2][7]
- Test bacterial isolates
- Sterile tubes, reservoirs, and pipettes
- Spectrophotometer or turbidimeter
- Multichannel pipette
- Incubator (35 ± 2°C)[2][4]

# **Experimental Protocol**Preparation of Cefepime Stock Solution

A stock solution of Cefepime should be prepared from an analytical standard powder. Sterile deionized water is a suitable solvent.[2]

- Example: To prepare a 1280 µg/mL stock solution, accurately weigh the appropriate amount
  of Cefepime powder, dissolve it in the required volume of sterile deionized water, and vortex
  to ensure complete dissolution.[2]
- Sterilize the stock solution by filtration through a 0.22 μm syringe filter.
- Aliquots of the stock solution can be stored at -80°C until use.[2]

## **Preparation of Bacterial Inoculum**



- From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.[2]
- Suspend the colonies in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds
  to approximately 1-2 x 10<sup>8</sup> CFU/mL. This can be done visually or using a spectrophotometer.
  [2][4]
- Dilute this standardized suspension in CAMHB to achieve a final target inoculum density of approximately 5 x 10<sup>5</sup> CFU/mL in the microtiter plate wells. A common dilution is 1:150, which results in an intermediate suspension of about 1 x 10<sup>6</sup> CFU/mL.[2][8]

#### **Broth Microdilution Assay Procedure**

- Dispense 50 μL of CAMHB into each well of a 96-well microtiter plate.[2]
- Add 50 μL of the prepared Cefepime stock solution (e.g., 1280 μg/mL) to the first well of each row to be tested. This creates a 1:2 dilution.[2]
- Perform serial twofold dilutions by transferring 50 μL from the first well to the second, and so on, down the plate. Discard 50 μL from the last well containing Cefepime to maintain a consistent volume. This will result in 50 μL of varying Cefepime concentrations in each well.
   [2]
- Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) for each isolate tested.[2]
- Inoculate each well (except the sterility control) with 50  $\mu$ L of the prepared bacterial inoculum (the intermediate suspension of ~1 x 10<sup>6</sup> CFU/mL), resulting in a final volume of 100  $\mu$ L in each well and a final inoculum density of approximately 5 x 10<sup>5</sup> CFU/mL.[2][3]

#### Incubation

- Seal the plates or place them in a container to prevent evaporation.[2]
- Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[2][3]



#### **Reading and Interpretation of Results**

- Following incubation, visually inspect the plates for bacterial growth, which is indicated by turbidity. A viewing device can be used to facilitate reading.[2][4]
- The MIC is defined as the lowest concentration of Cefepime that completely inhibits visible growth of the organism.[2][4]
- The growth control well should show distinct turbidity, and the sterility control well should remain clear.[2]
- The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the clinical breakpoints established by organizations like CLSI or EUCAST.[2]

**Data Presentation** 

**Cefepime Broth Microdilution Parameters** 

Parameter	Recommendation	Source
Medium	Cation-Adjusted Mueller- Hinton Broth (CAMHB)	[2][5][6]
Cefepime Dilution Range	0.06 - 64 μg/mL (can be adjusted based on expected MICs)	[2]
Final Inoculum Density	5 × 10⁵ CFU/mL (range 2–8 × 10⁵ CFU/mL)	[2][3]
Incubation Temperature	35 ± 2°C	[2][3]
Incubation Duration	16-20 hours	[2][3]
Incubation Atmosphere	Ambient air	[2][3]

# **Quality Control (QC) Ranges for Cefepime**

Routine testing of reference quality control strains is essential to ensure the accuracy and reproducibility of MIC results. The MIC values for these strains should fall within the acceptable ranges established by standards organizations.

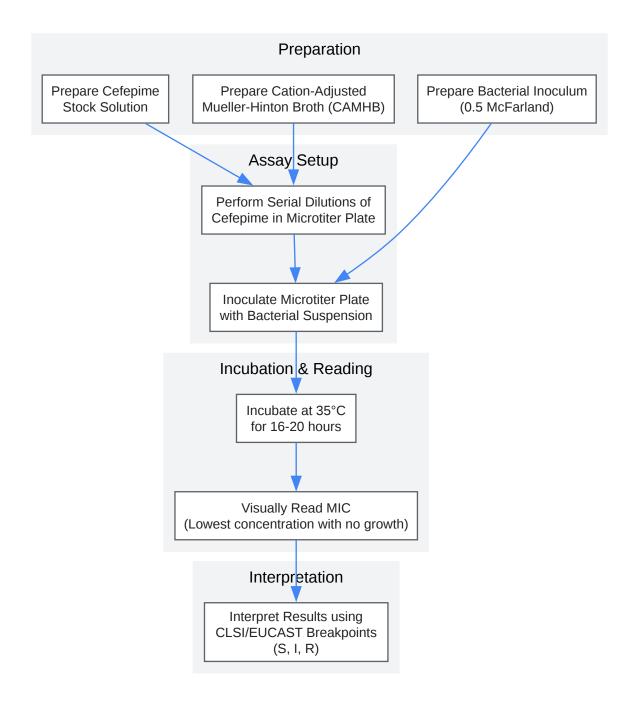


Quality Control Strain	CLSI M100 Acceptable MIC Range (µg/mL)
Escherichia coli ATCC® 25922™	0.016 - 0.12
Pseudomonas aeruginosa ATCC® 27853™	0.5 - 4
Klebsiella pneumoniae ATCC® 700603™	To be confirmed with the latest CLSI M100 document
Escherichia coli NCTC 13353	To be confirmed with the latest CLSI M100 document

Note: QC ranges are subject to periodic revision. Always consult the most current version of the CLSI M100 document for the latest ranges.[2]

## **Visualizations**

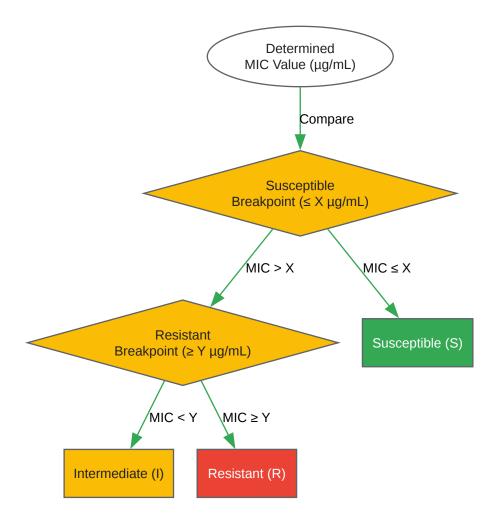




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Caption: Experimental workflow for Cefepime broth microdilution MIC testing.





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